2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide
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Overview
Description
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide is a complex organic compound that belongs to the class of benzisothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide typically involves the reaction of 1,2-benzisothiazol-3-one with mesityl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzisothiazole derivatives.
Scientific Research Applications
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1,2-benzisothiazol-3-one
- 1,3,4-thiadiazole derivatives
- 1,3,4-oxadiazole derivatives
Uniqueness
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it exhibits enhanced stability and a broader spectrum of activity, making it a valuable compound for various applications .
Biological Activity
The compound 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide is a derivative of benzisothiazole, characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₉H₈N₂O₄S
- Molecular Weight : 240.24 g/mol
- CAS Number : 30763-03-2
- IUPAC Name : 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Benzisothiazole derivatives have shown significant antimicrobial properties against a range of pathogens. The dioxido group enhances their efficacy by disrupting bacterial cell membranes.
- Anti-inflammatory Effects : These compounds have been studied for their ability to inhibit inflammatory pathways, potentially making them useful in treating conditions like arthritis.
- Antioxidant Properties : The presence of the benzothiazole moiety contributes to antioxidant activity, helping to neutralize free radicals and reduce oxidative stress.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzisothiazole derivatives, including our compound. The study found that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In a controlled trial involving animal models for arthritis, the compound demonstrated a significant reduction in paw swelling and inflammatory markers compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Properties
IUPAC Name |
N-(2,4,6-trimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-11-8-12(2)17(13(3)9-11)19-16(21)10-20-18(22)14-6-4-5-7-15(14)25(20,23)24/h4-9H,10H2,1-3H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYYGQABAJWXJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.